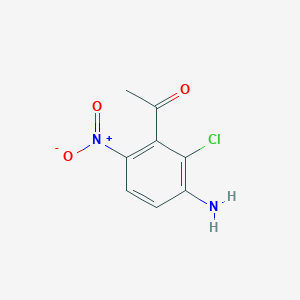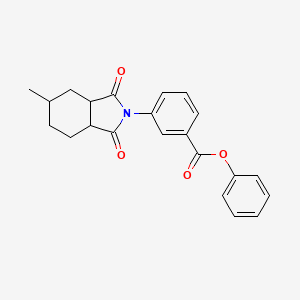![molecular formula C40H50N8O4S B12465233 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{5-hydroxy-3-(morpholin-4-yl)-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-pyrazol-1-yl}phenyl)butanamide](/img/structure/B12465233.png)
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{5-hydroxy-3-(morpholin-4-yl)-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-pyrazol-1-yl}phenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide is a complex organic compound with a diverse range of potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide typically involves multi-step organic synthesis. The process begins with the preparation of the core phenoxy and pyrazolyl structures, followed by the introduction of the morpholinyl and tetrazolyl groups. The final step involves the coupling of these intermediates to form the complete compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and pyrazolyl groups can be oxidized under specific conditions.
Reduction: The nitro group in the tetrazolyl moiety can be reduced to an amine.
Substitution: The morpholinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinones, while reduction of the nitro group can produce corresponding amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of its functional groups with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicine, the compound’s unique structure may offer potential as a therapeutic agent. Its ability to interact with various biological targets could lead to the development of new drugs for treating diseases.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide involves its interaction with specific molecular targets. The compound’s functional groups can bind to enzymes, receptors, or other proteins, modulating their activity. For example, the tetrazolyl group may inhibit enzyme activity by binding to the active site, while the morpholinyl group can enhance solubility and bioavailability.
相似化合物的比较
Similar Compounds
- 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide shares similarities with other compounds containing phenoxy, pyrazolyl, and tetrazolyl groups.
- Compounds like 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide are often compared based on their reactivity, stability, and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with multiple targets makes it a valuable compound for research and development.
属性
分子式 |
C40H50N8O4S |
|---|---|
分子量 |
738.9 g/mol |
IUPAC 名称 |
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-morpholin-4-yl-3-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-1H-pyrazol-2-yl]phenyl]butanamide |
InChI |
InChI=1S/C40H50N8O4S/c1-7-39(3,4)28-16-21-33(32(27-28)40(5,6)8-2)52-24-12-15-34(49)41-29-17-19-31(20-18-29)47-37(50)35(36(43-47)46-22-25-51-26-23-46)53-38-42-44-45-48(38)30-13-10-9-11-14-30/h9-11,13-14,16-21,27,43H,7-8,12,15,22-26H2,1-6H3,(H,41,49) |
InChI 键 |
LIOPYJQQECGBNY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3C(=O)C(=C(N3)N4CCOCC4)SC5=NN=NN5C6=CC=CC=C6)C(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[methanediylbis(oxybenzene-2,1-diyl)]bis(2,4-dinitroaniline)](/img/structure/B12465150.png)
![2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid](/img/structure/B12465163.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12465165.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465171.png)
![N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465179.png)

![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole](/img/structure/B12465194.png)
![3-Ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-5-ol](/img/structure/B12465199.png)

![N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B12465208.png)

![(E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid](/img/structure/B12465220.png)
![4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 6-bromo-2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12465230.png)
![3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12465241.png)
